molecular formula C10H11N3S2 B12229118 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole

2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole

Cat. No.: B12229118
M. Wt: 237.3 g/mol
InChI Key: NQHNVARNNXUHCN-UHFFFAOYSA-N
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Description

2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent. The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring fused with a thieno[3,2-c]pyridine moiety.

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

5-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C10H11N3S2/c1-7-11-12-10(15-7)13-4-2-9-8(6-13)3-5-14-9/h3,5H,2,4,6H2,1H3

InChI Key

NQHNVARNNXUHCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCC3=C(C2)C=CS3

Origin of Product

United States

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